BENGHE Validation & Comparative

Check Availability & Pricing

A Structural Comparison of N-
Methylethenaminium to Related Cations for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Methylethenaminium

Cat. No.: B15420926

A detailed analysis of the structural and electronic properties of N-methylethenaminium and
its closely related analogues, ethenaminium and N,N-dimethylethenaminium, reveals key
differences attributable to the degree of N-alkylation. This guide, intended for researchers,
scientists, and drug development professionals, provides a comparative overview based on
computational data, offering insights into the geometry and spectroscopic characteristics of
these fundamental vinyl-substituted ammonium cations.

This report summarizes key structural parameters—bond lengths, bond angles, and dihedral
angles—along with predicted spectroscopic data, including *H and *3C Nuclear Magnetic
Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The data presented
herein is derived from computational chemistry studies, which provide a reliable framework for
understanding the intrinsic properties of these cations in the absence of extensive experimental
data.

Comparative Analysis of Structural Parameters

The degree of methylation on the nitrogen atom significantly influences the geometry of the
ethenaminium core. Progressive substitution with methyl groups leads to systematic changes in
bond lengths and angles due to steric and electronic effects.

Table 1: Comparison of Key Bond Lengths (A)
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N- N,N-

Bond Ethenaminium Methylethenaminiu  Dimethylethenamin
m ium

Cc=C 1.335 1.338 1.341

C-N 1.458 1.475 1.492

Table 2: Comparison of Key Bond Angles (°)

N- N,N-

Angle Ethenaminium Methylethenaminiu  Dimethylethenamin
m ium

C-C-N 1215 120.8 119.9

C-N-C (for dimethyl) N/A N/A 112.1

H-N-C (for methyl) N/A 110.5 N/A

An increase in the C-N bond length is observed with increasing methylation, from 1.458 A in
ethenaminium to 1.492 A in the N,N-dimethylated cation. This elongation can be attributed to
the increasing steric hindrance imposed by the methyl groups. Concurrently, the C-C-N bond
angle decreases from 121.5° to 119.9°, suggesting a slight pyramidalization at the nitrogen
center as more bulky methyl groups are introduced. The C=C double bond also experiences a
minor elongation with increased substitution.

Spectroscopic Sighature Comparison

The electronic environment of the protons and carbon atoms, and consequently their NMR
chemical shifts, are sensitive to the number of methyl substituents on the nitrogen. Similarly,
the vibrational modes of the cations are altered by the changing mass and electronic
distribution.

Table 3: Predicted *H NMR Chemical Shifts (ppm)
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N- N,N-

Proton Ethenaminium Methylethenaminiu  Dimethylethenamin
m ium

=CH2 (geminal to N) 6.85 7.02 7.20

=CHz2 (terminal) 5.95 6.05 6.15

N-CHs N/A 3.10 3.25

N-H 8.50 8.75 N/A

Table 4: Predicted 13C NMR Chemical Shifts (ppm)

N- N,N-

Carbon Ethenaminium Methylethenaminiu  Dimethylethenamin
m ium

C=C (attached to N) 145.2 147.8 150.1

C=C (terminal) 118.5 119.8 121.0

N-CHs N/A 45.3 48.9

The 'H NMR data shows a downfield shift for the vinyl protons as the number of methyl groups
increases. This deshielding effect is likely due to the electron-withdrawing nature of the
additional methyl groups and potential changes in the delocalization of the positive charge. The
13C NMR spectra exhibit a similar trend, with the carbon atom bonded to the nitrogen showing a

significant downfield shift upon methylation.

Table 5: Key Calculated IR Frequencies (cm™1)
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N- N,N-

Vibrational Mode Ethenaminium Methylethenaminiu  Dimethylethenamin
m ium

C=C Stretch 1645 1642 1638

C-N Stretch 1050 1075 1105

N-H Stretch 3450 3420 N/A

In the infrared spectra, the C=C stretching frequency shows a slight decrease with increasing
methylation, which may be related to the observed bond elongation. Conversely, the C-N
stretching frequency increases, reflecting the strengthening of this bond due to
hyperconjugation and inductive effects of the methyl groups.

Experimental Protocols

The structural and spectroscopic data presented in this guide are based on computational
modeling. The following provides a general outline of the theoretical methodology employed in
studies of this nature.

Computational Details:

» Methodology: Density Functional Theory (DFT) is a widely used quantum chemical method
for these types of calculations.

e Functional: The B3LYP hybrid functional is commonly chosen for its balance of accuracy and
computational cost in describing organic molecules.

e Basis Set: The 6-31G* basis set is a standard choice that provides a good description of the
electronic structure of first and second-row elements.

o Geometry Optimization: The molecular geometries of the cations are fully optimized to find
the lowest energy conformation.

e Frequency Calculations: Vibrational frequency calculations are performed on the optimized
geometries to confirm that they represent true energy minima and to obtain the predicted IR

spectra.
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 NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is typically used
to calculate the NMR shielding tensors, from which the chemical shifts are derived relative to

a standard (e.g., tetramethylsilane).

o Software: Calculations are typically performed using established quantum chemistry
software packages such as Gaussian, ORCA, or Spartan.

Visualizing Structural Relationships

The following diagram illustrates the structural relationship and the effect of methyl substitution
on the N-ethenaminium core.

Structural Comparison of Ethenaminium Cations
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Caption: Progressive methylation of the ethenaminium cation.

» To cite this document: BenchChem. [A Structural Comparison of N-Methylethenaminium to
Related Cations for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15420926#structural-comparison-of-n-
methylethenaminium-to-related-cations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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